molecular formula C18H19FN2O4S B2406147 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 926032-24-8

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No. B2406147
CAS RN: 926032-24-8
M. Wt: 378.42
InChI Key: OQPFUIPTFVTQEB-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O4S and its molecular weight is 378.42. The purity is usually 95%.
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Scientific Research Applications

Process Development and Synthesis

  • Kinase Inhibitor Synthesis : This compound's structure is similar to benzoxazepine cores found in kinase inhibitors, specifically mTOR inhibitors. A study outlined the development of scalable synthesis processes for these compounds, highlighting their significance in medicinal chemistry (Naganathan et al., 2015).

  • Synthesis of β-Lactam and Thiazolidine-Grafted Tetrahydrobenzothiophenes : Another study involved synthesizing biologically active compounds with structures similar to the tetrahydrobenzothiophene core. These compounds showed significant antimicrobial activities, demonstrating the compound's relevance in creating antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).

  • Synthesis of Benzimidazole Fused-1,4-Oxazepines : Research on benzimidazole-tethered oxazepine heterocyclic hybrids, related in structure to the compound , showed potential for nonlinear optical (NLO) applications due to their unique molecular properties (Almansour et al., 2016).

Pharmacophores and Biological Activity

  • Pharmacophore Development : The dibenzo[b,f][1,4]oxazepine scaffold, which is structurally related to this compound, plays a significant role in medicinal chemistry as a pharmacophore. It's utilized in reactions yielding cyclic amines with potential medicinal applications (Li, Lin, & Du, 2019).

  • Carbonic Anhydrase Inhibitors : A study on [1,4]oxazepine-based primary sulfonamides, which share a similar functional group with the compound, found strong inhibition of human carbonic anhydrases. This suggests potential applications in therapeutics (Sapegin et al., 2018).

Other Applications

  • Positron Emission Tomography Probes : Compounds with a similar benzoxazole structure have been evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease, suggesting potential applications in neurodegenerative disease research (Cui et al., 2012).

  • Molecular Docking and Biological Screening : Related sulfonamide compounds containing a benzodioxane moiety were synthesized and evaluated for their biological activity. These studies are indicative of the compound's potential in creating molecules with therapeutic properties (Irshad et al., 2016).

properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-2-21-9-10-25-17-8-7-15(11-16(17)18(21)22)20-26(23,24)12-13-3-5-14(19)6-4-13/h3-8,11,20H,2,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPFUIPTFVTQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide

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